(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone core with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.
Attachment of the Morpholinylpropyl Group: The final step involves the nucleophilic substitution of the thiazolidinone derivative with 3-chloropropylmorpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative using reducing agents such as sodium borohydride.
Substitution: The morpholinylpropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its thiazolidinone core.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity or disrupt cellular processes by binding to specific sites, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar structural features.
4,4’-Difluorobenzophenone: Used in high-performance polymers.
4-Methoxyphenethylamine: A compound with similar functional groups.
Uniqueness
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with methoxybenzylidene and morpholinylpropyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H22N2O3S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H22N2O3S2/c1-22-15-6-3-2-5-14(15)13-16-17(21)20(18(24)25-16)8-4-7-19-9-11-23-12-10-19/h2-3,5-6,13H,4,7-12H2,1H3/b16-13- |
InChI Key |
RYLSDNILOZGMGK-SSZFMOIBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Origin of Product |
United States |
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